3-bromo-6-fluoropyridine-2-sulfonyl chloride
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Overview
Description
3-Bromo-6-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-fluoropyridine-2-sulfonyl chloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine and fluorine atoms at specific positions. This can be achieved using reagents such as bromine and fluorine sources under controlled conditions. The sulfonyl chloride group is then introduced through sulfonation reactions using chlorosulfonic acid or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonate ester derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-Bromo-6-fluoropyridine-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-6-fluoropyridine-2-sulfonyl chloride include other halogenated pyridines such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the sulfonyl chloride group, makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
1261485-23-7 |
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Molecular Formula |
C5H2BrClFNO2S |
Molecular Weight |
274.50 g/mol |
IUPAC Name |
3-bromo-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-2-4(8)9-5(3)12(7,10)11/h1-2H |
InChI Key |
ONQALGMDOIGVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)S(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
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